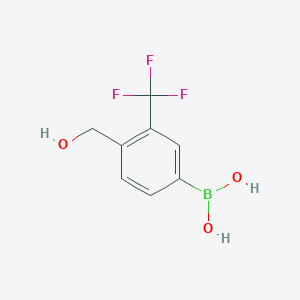

4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c10-8(11,12)7-3-6(9(14)15)2-1-5(7)4-13/h1-3,13-15H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMSLFNOGULATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CO)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

solubility of 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic Acid in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Building Block

To the researchers, scientists, and drug development professionals at the forefront of innovation, the physicochemical properties of our reagents are not mere data points; they are the bedrock of successful synthesis, formulation, and ultimately, discovery. This compound stands as a pivotal building block in medicinal chemistry and organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique substitution pattern, featuring both a hydrogen-bond-donating hydroxymethyl group and a strongly electron-withdrawing trifluoromethyl group, presents a distinct solubility profile that warrants careful consideration.

This guide moves beyond a simple table of values. It is designed to be a comprehensive resource, grounded in the principles of physical organic chemistry and guided by established best practices in pharmaceutical research.[3][4][5] As a Senior Application Scientist, my objective is to provide not just data, but a framework for understanding and predicting the behavior of this compound. We will delve into the "why" behind its solubility characteristics and equip you with a robust, self-validating protocol to determine its solubility in your own laboratory settings.

The Molecular Architecture and Its Implications for Solubility

The solubility of a compound is dictated by the interplay of its intrinsic properties and the nature of the solvent. For this compound, three key structural features govern its behavior:

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is capable of both donating and accepting hydrogen bonds, lending it a degree of polarity. However, boronic acids are also known to undergo dehydration to form cyclic anhydrides (boroxines), which are significantly less polar and can impact solubility.[6]

-

The Hydroxymethyl Group (-CH₂OH): This substituent introduces a primary alcohol, a potent hydrogen-bond donor and acceptor. This feature is expected to enhance solubility in polar, protic solvents like alcohols.

-

The Trifluoromethyl Group (-CF₃): As a highly lipophilic and electron-withdrawing group, the -CF₃ substituent increases the molecule's non-polar character. This can improve solubility in less polar or halogenated solvents.[1]

The juxtaposition of these groups creates a molecule with a complex and nuanced solubility profile, necessitating empirical determination for specific applications.

A Framework for Anticipating Solubility Trends

While precise solubility values must be determined experimentally, we can make educated predictions based on the principles of "like dissolves like" and the known behavior of similarly substituted phenylboronic acids. The following table summarizes the anticipated solubility of this compound across various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxymethyl group will readily form hydrogen bonds with alcohol solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Moderate | Phenylboronic acids generally show good solubility in ethers.[6][7] The trifluoromethyl group may enhance this. |

| Ketones | Acetone, Methyl Ethyl Ketone | High to Moderate | Similar to ethers, ketones can act as hydrogen bond acceptors, interacting favorably with the boronic acid and hydroxymethyl moieties.[6][7] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent at solvating a wide range of polar functional groups. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | The lipophilic trifluoromethyl group should promote solubility, but the polar groups may limit it. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar aromatic solvents. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | A significant polarity mismatch exists between the solute and these non-polar solvents.[6][7] |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[8][9][10] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Core Principles of the Shake-Flask Method

The methodology is predicated on allowing an excess of the solid compound to equilibrate with the solvent of interest over a defined period at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.[11]

Step-by-Step Experimental Workflow

-

Preparation:

-

Addition of Compound and Solvent:

-

Add an excess of the solid compound to each vial. A visual excess of solid should remain at the end of the experiment to ensure saturation.

-

Accurately dispense a known volume of the chosen solvent into each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A common starting point is 24-48 hours.[8][12] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant for analysis. This is a critical step. Separation can be achieved by:

-

Centrifugation: Spin the vials to pellet the undissolved solid.

-

Filtration: Use a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to separate the solution from the solid. Be mindful of potential adsorption of the compound onto the filter material.[8]

-

-

-

Analysis:

-

Dilute the saturated solution aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical method, such as:

-

Visualizing the Workflow

The following diagram illustrates the key stages of the thermodynamic solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Causality and Trustworthiness in the Protocol

-

Why an Excess of Solid? The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution is indeed saturated and in equilibrium with the solid phase.[8]

-

Why Constant Temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for reproducibility and accuracy.[9]

-

Why Confirm Equilibrium Over Time? Kinetic factors can sometimes lead to the formation of metastable supersaturated solutions. Measuring concentration at multiple time points until a plateau is reached ensures that the true thermodynamic equilibrium has been achieved.[10]

-

Why is Phase Separation Critical? Incomplete separation of the solid from the liquid will lead to an overestimation of the solubility. The chosen method (centrifugation or filtration) must be effective and not introduce errors through compound adsorption.[8][11]

Leveraging Solubility Data in Research and Development

Understanding the solubility of this compound is paramount for:

-

Reaction Solvent Selection: Choosing a solvent in which the compound is sufficiently soluble is critical for achieving optimal reaction kinetics in processes like Suzuki-Miyaura couplings.

-

Purification and Recrystallization: Knowledge of its solubility in a range of solvents allows for the design of effective crystallization procedures to ensure high purity of the final product.[8]

-

Formulation Development: For drug discovery applications, solubility data is a cornerstone of early-stage formulation, influencing bioavailability and the choice of delivery vehicle.[13] Identifying solubility challenges early can save significant time and resources.[12]

By adhering to the principles and protocols outlined in this guide, researchers can confidently determine and apply the solubility data for this compound, thereby accelerating their research and development endeavors.

References

- Sinko, P. J., & Martin, A. N. (2006). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, Annex 4. [Link]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 86-93. [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Glomme, A., & März, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-826. [Link]

-

Box, K. J., & Comer, J. E. (2008). Using measured pKa, logP and solubility to investigate discovery compound quality. Drug Discovery Today: Technologies, 5(2-4), e99-e105. [Link]

-

Adamczyk-Woźniak, A., et al. (2013). Experimental and theoretical studies of the structure and properties of phenylboronic acid and its derivatives. Journal of Molecular Structure, 1035, 190-197. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. who.int [who.int]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to the Stability and Storage of 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and storage considerations for 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid, a key building block in contemporary drug discovery and development. By synthesizing established principles of boronic acid chemistry with practical, field-proven insights, this document aims to equip researchers with the necessary knowledge to ensure the integrity and optimal performance of this valuable reagent.

Introduction: The Chemical Nuances of a Modern Reagent

This compound is a bifunctional molecule of significant interest in medicinal chemistry. The presence of a boronic acid moiety facilitates its use in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The hydroxymethyl group offers a handle for further functionalization or can act as a key pharmacophoric element, while the electron-withdrawing trifluoromethyl group can modulate the electronic properties and metabolic stability of target molecules.

However, the very features that make this compound a versatile synthetic tool also contribute to its potential instability. A thorough understanding of its degradation pathways and the implementation of appropriate storage and handling protocols are paramount to achieving reproducible and reliable experimental outcomes. This guide will delve into the intrinsic stability of this substituted phenylboronic acid, outline rational storage strategies, and provide detailed protocols for assessing its purity and degradation profile.

Intrinsic Stability: A Tale of Two Substituents

The stability of this compound is primarily influenced by the interplay of its three key functional components: the phenylboronic acid core, the hydroxymethyl substituent, and the trifluoromethyl substituent.

The Phenylboronic Acid Core: Inherent Sensitivities

Arylboronic acids are known to be susceptible to several degradation pathways, with the most common being:

-

Oxidative Deboronation: In the presence of oxidizing agents or reactive oxygen species, the carbon-boron bond can be cleaved, leading to the formation of the corresponding phenol and boric acid. This process can be accelerated by heat and light.

-

Protodeboronation: This is the hydrolytic cleavage of the C-B bond, resulting in the formation of the corresponding arene (in this case, 2-(trifluoromethyl)benzyl alcohol) and boric acid. This degradation is often catalyzed by acidic or basic conditions.

-

Trimerization to Boroxines: Under anhydrous conditions or upon heating, three molecules of a boronic acid can undergo dehydration to form a cyclic trimer known as a boroxine. While this is often a reversible process, it can complicate stoichiometry and affect reactivity.

The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. Its presence on the phenyl ring increases the Lewis acidity of the boronic acid moiety. This heightened acidity can influence stability in several ways:

-

Increased Susceptibility to Nucleophilic Attack: A more electrophilic boron center may be more prone to attack by nucleophiles, including water, which can initiate hydrolytic degradation pathways.

-

Modulation of Reaction Kinetics: The electronic nature of the -CF3 group can impact the rates of both desired reactions and undesired degradation processes.

The Role of the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) group introduces a protic and potentially reactive site into the molecule. Its impact on stability can be multifaceted:

-

Intramolecular Interactions: The proximity of the hydroxymethyl group to the boronic acid moiety could potentially lead to intramolecular hydrogen bonding or other interactions that may either stabilize or destabilize the molecule. For instance, studies on ortho-substituted phenylboronic acids have shown that intramolecular hydrogen bonding can influence conformational stability[1][2].

-

Degradation in Basic Conditions: Research on (hydroxymethyl)boronic acid has shown that while it is stable in acidic aqueous solutions, it can degrade to methanol and borate in basic solutions, particularly upon heating[3]. This suggests a potential degradation pathway for the title compound under basic conditions.

The combined electronic and steric effects of the hydroxymethyl and trifluoromethyl groups dictate the overall stability profile of this compound. While direct experimental data for this specific molecule is not extensively published, the known behaviors of its constituent functional groups provide a strong basis for predicting its stability characteristics.

Recommended Storage and Handling Protocols

To mitigate the inherent instability of this compound and ensure its long-term viability, the following storage and handling procedures are strongly recommended.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 8°C (Refrigerated or Frozen) | Reduces the rate of thermal degradation and potential side reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative and hydrolytic degradation[3][4]. |

| Light | Amber vial or stored in the dark | Protects the compound from photolytic degradation. |

| Moisture | Tightly sealed container with a desiccant | Boronic acids are often hygroscopic; minimizing water absorption is critical to prevent hydrolysis and maintain solid-state integrity. |

Safe Handling Practices

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of fine particles.

-

Dispensing: When dispensing the solid, minimize its exposure to the ambient atmosphere. If possible, work in a glove box or under a stream of inert gas.

-

Solution Preparation: Prepare solutions fresh for each use whenever possible. If a stock solution must be stored, it should be kept under an inert atmosphere at low temperature. The choice of solvent is critical; aprotic solvents are generally preferred to minimize hydrolysis.

Experimental Assessment of Stability: A Validating System

A robust stability-indicating analytical method is crucial for assessing the purity of this compound and for monitoring its stability over time. A well-designed forced degradation study is the cornerstone of developing such a method.

Forced Degradation Study Protocol

Forced degradation studies, as outlined in ICH guidelines, are designed to intentionally degrade the compound under a variety of stress conditions to identify potential degradation products and pathways[5][6][7][8].

Objective: To generate potential degradation products of this compound and to develop a stability-indicating HPLC method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the stock solution to the following stress conditions in parallel:

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Add an equal volume of 3% H2O2. Keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

-

Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The goal is to achieve 5-20% degradation for meaningful results[7].

Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Starting HPLC Conditions:

| Parameter | Recommendation |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm and 270 nm |

| Injection Volume | 10 µL |

Method Development and Validation:

-

Specificity: Inject the stressed samples and verify that all degradation product peaks are well-resolved from the parent peak. Peak purity analysis using a diode array detector can confirm the homogeneity of the parent peak.

-

Linearity: Establish a linear relationship between the peak area and the concentration of the compound over a defined range.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter in a series of measurements (precision).

-

Robustness: Assess the reliability of the method by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Potential Degradation Products

Based on the known degradation pathways of arylboronic acids, the following are potential degradation products of this compound that should be monitored during a forced degradation study:

-

4-(Hydroxymethyl)-3-(trifluoromethyl)phenol: Resulting from oxidative deboronation.

-

2-(Trifluoromethyl)benzyl alcohol: Resulting from protodeboronation.

-

Boroxine of this compound: The cyclic trimer.

-

Other related substances: Arising from further reactions of the initial degradation products or from impurities in the starting material.

Hazardous decomposition products upon combustion may include carbon oxides, boron oxides, and hydrogen fluoride[3][4][9].

Visualization of Key Concepts

Logical Flow for Stability Assessment

Caption: Workflow for assessing the stability of a pharmaceutical compound.

Key Degradation Pathways

Caption: Major degradation pathways for arylboronic acids.

Conclusion: Ensuring Compound Integrity for Scientific Success

The stability of this compound is a critical parameter that directly impacts its utility in research and development. By understanding its inherent chemical sensitivities and implementing rigorous storage and handling protocols, scientists can preserve the integrity of this valuable reagent. The establishment of a validated, stability-indicating analytical method is not merely a quality control measure but a fundamental component of ensuring the accuracy and reproducibility of experimental data. This guide provides a robust framework for achieving these objectives, thereby empowering researchers to confidently employ this versatile building block in the pursuit of novel therapeutics and chemical entities.

References

-

Biernacka, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(2), 1-4. [Link]

-

Li, W., et al. (2018). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. RSC Advances, 8(23), 12784-12792. [Link]

-

Nishiguchi, A., & Yoshida, H. (2016). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 8(5), 183. [Link]

-

Sakaguchi, W., et al. (2016). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 8(5), 183. [Link]

-

Oliveira, B. G., & Tormena, C. F. (2012). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 8, 1375-1383. [Link]

-

Li, Y., et al. (2022). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. Biomaterials Science, 10(1), 59-79. [Link]

-

Wang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Applied Bio Materials, 5(2), 486-503. [Link]

-

Sharma, G., & Saini, S. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4153-4159. [Link]

-

Lomenick, B., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 37(10). [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

-

Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

-

Alsante, K. M., et al. (2014). Development of Stability Indicating Methods. AAPS PharmSciTech, 15(6), 1547-1563. [Link]

-

Darko, A., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6268. [Link]

-

Delano, M., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

-

Patel, P. N., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(3), 352-358. [Link]

-

González-Olvera, R., et al. (2021). Exploring Intermolecular and Intramolecular Interactions: A Review beyond Hydrogen Bonds. Journal of the Mexican Chemical Society, 65(3), 295-310. [Link]

-

Thomas, L., et al. (2014). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 16(34), 7966-7978. [Link]

-

Thomas, L., et al. (2015). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. New Journal of Chemistry, 39(10), 7864-7881. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. onyxipca.com [onyxipca.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

The Hydroxymethyl Group: A Pivotal Modulator of Boronic Acid Reactivity and Function

An In-depth Technical Guide

Abstract

Boronic acids are indispensable reagents in modern organic chemistry and medicinal chemistry, prized for their versatility in carbon-carbon bond formation and their unique interactions with biological molecules.[1][2] The introduction of substituents onto the boronic acid scaffold allows for the fine-tuning of their electronic and steric properties, thereby modulating their reactivity and function. Among these, the hydroxymethyl group (–CH₂OH) stands out as a particularly influential substituent. This guide provides a comprehensive technical analysis of the multifaceted role of the hydroxymethyl group in boronic acid chemistry. It delves into the profound effects of this functional group on Lewis acidity, pKₐ, and stability, with a special focus on the intramolecular cyclization of ortho-hydroxymethylphenylboronic acids to form benzoxaboroles. We will explore how these modified properties translate into altered reactivity in key chemical transformations and enable novel applications in drug design, glycan recognition, and catalysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanism-driven understanding of how to leverage the hydroxymethyl group to design more effective boronic acid-based tools and therapeutics.

Foundational Principles of Boronic Acids

To appreciate the impact of the hydroxymethyl group, one must first understand the intrinsic properties of boronic acids (R-B(OH)₂).

Electronic Structure and Lewis Acidity

Boronic acids feature a boron atom that is sp²-hybridized, resulting in a trigonal planar geometry.[3][4] This configuration leaves the boron atom with a vacant p-orbital, rendering it electron-deficient and conferring Lewis acidic character.[4][5][6] This Lewis acidity is the cornerstone of boronic acid chemistry, governing its interactions with Lewis bases such as water, hydroxides, and diols.[6]

In aqueous solution, a boronic acid exists in equilibrium between its neutral, trigonal form and an anionic, tetrahedral boronate species, formed by the addition of a hydroxide ion.[3][5][7] The position of this equilibrium is dictated by the solution's pH and the boronic acid's acid dissociation constant (pKₐ).[5][7]

Caption: Equilibrium between trigonal boronic acid and tetrahedral boronate.

The Hydroxymethyl Group: A Strategic Modification

The introduction of a hydroxymethyl (–CH₂OH) group, either on an alkyl or an aryl scaffold, profoundly alters the fundamental properties of the parent boronic acid through a combination of electronic, steric, and unique intramolecular effects.

Electronic and Steric Influence

As a substituent, the hydroxymethyl group is weakly electron-withdrawing through an inductive effect, which can slightly increase the Lewis acidity of the boron center. However, its most dramatic impact arises when it is positioned ortho to the boronic acid group on a phenyl ring.

The Benzoxaborole Transformation: A Paradigm Shift in Reactivity

ortho-(Hydroxymethyl)phenylboronic acid undergoes a spontaneous and reversible intramolecular cyclization (dehydration) to form a five-membered heterocyclic ring system known as a benzoxaborole (or benzoboroxole).[3][8] This internal esterification is a defining feature that sets these molecules apart from other substituted boronic acids.[8]

Caption: Reversible cyclization of o-(hydroxymethyl)phenylboronic acid.

This cyclization event has several critical consequences:

-

Increased Lewis Acidity and Lowered pKₐ: The formation of the benzoxaborole ring introduces strain. The transition from the sp²-hybridized boron in the neutral form to the sp³-hybridized boron in the anionic (hydroxide-adduct) form relieves some of this ring strain.[3] This energetic favorability facilitates the capture of a hydroxide ion, significantly lowering the molecule's pKₐ. For example, the pKₐ of 2-hydroxymethylphenylboronic acid is approximately 7.2, substantially lower than that of phenylboronic acid (pKₐ ≈ 8.8).[3]

-

Enhanced Stability: While (hydroxymethyl)boronic acid and its esters are stable in acidic and neutral solutions, they can degrade in basic conditions at high temperatures.[9][10] The benzoxaborole structure provides a more robust scaffold, which is crucial for biological applications.

Impact on Acidity: A Comparative Overview

The ability to function effectively at physiological pH (≈7.4) is paramount for medicinal chemistry applications. The lowered pKₐ of hydroxymethyl-substituted boronic acids, especially benzoxaboroles, means that a significant population of the more reactive tetrahedral boronate species exists at neutral pH.

| Boronic Acid Derivative | Approximate pKₐ | Key Structural Feature | Reference |

| Phenylboronic Acid (PBA) | 8.8 | Unsubstituted Aryl | [3] |

| 4-(Hydroxymethyl)phenylboronic Acid | Low (unspecified) | para-hydroxymethyl | [11] |

| 2-(Hydroxymethyl)phenylboronic Acid | 7.2 | ortho-hydroxymethyl (forms benzoxaborole) | [3] |

| 3-Methoxycarbonyl-5-nitro PBA | 6.9 | Strong Electron-Withdrawing Groups | [3] |

This table illustrates that the intramolecular coordination of the ortho-hydroxymethyl group provides a pKₐ lowering effect comparable to that of multiple strong electron-withdrawing groups.

Implications for Chemical Reactivity and Applications

The unique properties conferred by the hydroxymethyl group directly translate to enhanced performance and novel applications, particularly in the realm of molecular recognition and drug design.

Enhanced Diol and Saccharide Binding

Boronic acids are renowned for their ability to form reversible covalent bonds with cis-1,2- and 1,3-diols, a feature widely exploited for sensing carbohydrates.[2] The efficiency of this boronate ester formation is highly pH-dependent, with optimal binding typically occurring at a pH between the pKₐ of the boronic acid and the diol.[3]

The lowered pKₐ of hydroxymethyl-substituted boronic acids makes them exceptionally effective at binding sugars in neutral aqueous solutions.[11] Specifically, benzoxaboroles have demonstrated a superior capability to complex with glycopyranosides at neutral pH, showing a preference for binding cis-3,4-diols (e.g., in galactose) and 4,6-diols (e.g., in glucose).[12] This "biocompatible binding pH" is a significant advantage over simple phenylboronic acids, which require alkaline conditions for efficient sugar complexation.[12]

Caption: Enhanced saccharide binding at physiological pH.

Role in Medicinal Chemistry and Drug Design

The benzoxaborole scaffold is not merely a laboratory curiosity; it is a validated pharmacophore. The discovery that this moiety possesses significant biological activity has spurred intense interest in drug development.[8]

-

Antifungal Agents: Tavaborole, a 5-fluorobenzoxaborole, is an FDA-approved topical antifungal agent for treating onychomycosis.[8] Its mechanism involves trapping leucyl-tRNA synthetase (LeuRS), thereby inhibiting fungal protein synthesis. The boron atom is crucial for this activity.

-

Enzyme Inhibition: The Lewis acidic boron can form stable, reversible covalent bonds with active site serine residues in proteases or with diols in enzyme cofactors, making hydroxymethyl-boronic acids and their derivatives potent enzyme inhibitors.[2][11]

-

Prodrug Strategies: The boronic acid group can serve as a "warhead" for reactive oxygen species (ROS), which are often upregulated in tumor microenvironments. Boronic esters can be cleaved by H₂O₂, releasing a parent alcohol and non-toxic boric acid.[13] This allows for the design of ROS-triggered prodrugs where a hydroxymethyl group on a drug is masked as a boronic ester, enhancing stability and enabling targeted release.[13]

Synthetic Utility and Reactivity in Cross-Coupling

While the primary impact of the hydroxymethyl group is seen in biological applications, it also influences traditional organic reactions.

-

Suzuki-Miyaura Coupling: Boronic acids are cornerstone reagents for Suzuki-Miyaura cross-coupling.[1] The presence of a hydroxymethyl group can influence the reaction, though it is generally well-tolerated. The benzoxaborole form can participate in coupling reactions, though sometimes requiring specific conditions to favor the open-chain, more reactive boronic acid form. The hydroxymethyl group also serves as a valuable synthetic handle for post-coupling functionalization.

-

Protecting Group Strategies: Paradoxically, while the hydroxymethyl group modifies the boronic acid, the boronic acid itself can be used to protect diols.[14] Conversely, the boronic acid moiety often requires protection during multi-step syntheses to prevent unwanted side reactions.[14] The formation of stable esters (e.g., pinacol esters) or MIDA esters are common strategies.[14] The hydroxymethyl group's presence can influence the choice of protecting group and the conditions required for its removal.

Experimental Protocols

The principles described above are grounded in experimental validation. Below are representative protocols for the synthesis and characterization of these important compounds.

Synthesis of 4-(Hydroxymethyl)phenylboronic Acid

This protocol outlines a general procedure for synthesizing a hydroxymethyl-substituted arylboronic acid, a key building block for many applications.[15]

Objective: To synthesize 4-(hydroxymethyl)phenylboronic acid from 4-bromobenzyl alcohol.

Materials:

-

4-Bromobenzyl alcohol

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet. Maintain the system under a positive pressure of inert gas (Argon or Nitrogen).

-

Initial Reaction: Dissolve 4-bromobenzyl alcohol in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.5 equivalents) to the cooled solution via the dropping funnel over 30 minutes. The reaction is a lithium-halogen exchange. Stir the mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

-

Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 1 M HCl until the solution is acidic (pH ≈ 1-2). This step hydrolyzes the borate ester to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ether/hexanes) to yield the final product.

Characterization of Diol Binding via Alizarin Red S (ARS) Assay

Objective: To quantify the binding affinity of a hydroxymethyl-substituted boronic acid with a model diol (e.g., fructose) at physiological pH.

Principle: Alizarin Red S (ARS) is a dye containing a cis-diol. When it binds to a boronic acid, its UV-Vis absorbance spectrum shifts. A competing diol (like a sugar) will displace ARS from the boronic acid, causing a predictable change in absorbance that can be used to calculate the binding constant.

Procedure:

-

Stock Solutions: Prepare stock solutions of the boronic acid, ARS, and the sugar (e.g., fructose) in a buffered aqueous solution at pH 7.4 (e.g., phosphate-buffered saline, PBS).

-

Complex Formation: In a cuvette, mix the boronic acid solution with the ARS solution. Allow it to equilibrate and record the UV-Vis spectrum to determine the absorbance maximum of the ARS-boronate complex.

-

Titration: To the ARS-boronate complex solution, add incremental amounts of the concentrated sugar stock solution.

-

Measurement: After each addition of the sugar, allow the solution to equilibrate for 2-3 minutes and then record the full UV-Vis spectrum.

-

Data Analysis: Monitor the change in absorbance at the wavelength corresponding to the ARS-boronate complex. Plot the change in absorbance against the concentration of the added sugar. Fit the resulting binding isotherm to an appropriate model (e.g., a 1:1 competitive binding model) to calculate the association constant (Kₐ) for the sugar-boronic acid interaction.

Conclusion and Future Outlook

The hydroxymethyl group is far more than a simple substituent in boronic acid chemistry; it is a powerful modulator of reactivity and a gateway to novel functionality. Through intramolecular interactions, particularly the formation of the benzoxaborole ring system, it significantly lowers the pKₐ, enabling potent and specific interactions with biological diols at physiological pH. This has unlocked a wealth of applications in medicinal chemistry, leading to approved drugs and promising therapeutic strategies. Future research will likely focus on designing new benzoxaborole derivatives with tailored specificities for different enzymes and glycan targets, expanding the use of hydroxymethyl-boronic acids in targeted drug delivery systems, and developing novel boronic acid-based catalysts that operate under mild, biological conditions. The continued exploration of this seemingly simple functional group promises to yield further innovations across the chemical and biomedical sciences.

References

- ChemBK. (2024, April 10). 4-Hydroxymethyl phenyl boronic acid.

-

Matteson, D. S. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry, 64(11), 1425–1429. [Link]

-

Wikipedia. (n.d.). Borate esters. Retrieved from [Link]

-

Adamczyk-Woźniak, A., & Sporzyński, A. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. ResearchGate. [Link]

-

Rapp, T. L., & DeForest, C. A. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 33(10), 3454–3475. [Link]

-

Al-Zoubi, R. M., & Marion, O. (2017). Synthesis of biologically active boron-containing compounds. RSC Medicinal Chemistry, 8(8), 811–825. [Link]

-

ElectronicsAndBooks. (n.d.). Supramolecular Chemistry Phenyl boronic acid complexes of diols and hydroxyacids. [Link]

-

Ribeiro, C. I., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Matteson, D. S. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. ResearchGate. [Link]

-

He, X., et al. (2019). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 52(11), 3126–3137. [Link]

-

Rapp, T. L., & DeForest, C. A. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. ACS Publications. [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. [Link]

-

Bull, J. A., et al. (2016). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 7(6), 1037-1059. [Link]

-

PubChem. (n.d.). 2-(Hydroxymethyl)phenylboronic Acid. Retrieved from [Link]

-

MSpace. (n.d.). Boronic Acid Catalysis: A Mild Approach to Hydroxyl Group Activation for Carbon-Carbon and Carbon-Nitrogen Bond Formation. [Link]

-

Ribeiro, C. I., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

-

Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. [Link]

-

Ishihara, K., & Yamamoto, H. (2012). Emergent Organoboron Acid Catalysts. Accounts of Chemical Research, 45(5), 775–787. [Link]

-

Al-Zoubi, R. M., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Journal of Medicinal Chemistry, 64(13), 8891–8916. [Link]

-

Jurček, O., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(5), e202103759. [Link]

-

Ribeiro, C. I., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

-

Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(12), 3475-3496. [Link]

-

Hall, D. G. (2015). Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis. ACS Catalysis, 5(8), 4655–4663. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

ACS Publications. (2025, February 10). Mechanically Robust Polyurethane Vitrimers with B–N-Coordinated Boronic Ester Bonds. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. [Link]

-

Semantic Scholar. (2023, March 14). Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. [Link]

-

ResearchGate. (n.d.). Effects of reaction conditions on hydroxymethylation of phenylboronic acid (PBA) with paraformaldehyde. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. aablocks.com [aablocks.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. connectsci.au [connectsci.au]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 15. 4-(ヒドロキシメチル)フェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Incorporation of Trifluoromethylated Phenylboronic Acids in Modern Drug Discovery: A Technical Guide

Abstract

The strategic introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group playing a particularly prominent role. When appended to a phenylboronic acid scaffold, the resulting trifluoromethylated phenylboronic acids emerge as exceptionally versatile and powerful building blocks in drug discovery. This technical guide provides an in-depth exploration of the multifaceted applications of these reagents, moving beyond a simple recitation of their uses to a detailed analysis of the underlying chemical principles and strategic considerations that drive their implementation. We will delve into the profound impact of the trifluoromethyl group on critical drug-like properties, explore their pivotal role in robust carbon-carbon bond formation, and illuminate their application in the rational design of targeted therapeutics and advanced imaging agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of trifluoromethylated phenylboronic acids to accelerate and enhance their research and development endeavors.

The Trifluoromethyl Group: A Privileged Moiety in Medicinal Chemistry

The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its unique electronic properties fundamentally alter the physicochemical and pharmacokinetic profile of a parent molecule, offering a powerful tool for medicinal chemists to overcome common drug development hurdles.

Modulation of Physicochemical Properties

The introduction of a CF₃ group can dramatically influence a molecule's lipophilicity, metabolic stability, and acidity, all of which are critical determinants of a drug's ultimate success.

-

Lipophilicity and Membrane Permeability: The highly lipophilic nature of the trifluoromethyl group can significantly enhance a molecule's ability to traverse cellular membranes, including the blood-brain barrier.[1][2] This is a crucial attribute for drugs targeting the central nervous system. The increased lipophilicity can lead to improved oral bioavailability and a more favorable distribution profile within the body.[2]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[2] This inherent strength renders the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[1][2] By strategically placing a CF₃ group at a metabolically labile position on a drug candidate, chemists can block oxidative metabolism, thereby increasing the compound's half-life and reducing the required therapeutic dose.[2]

-

Acidity (pKa) Modulation: The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity of nearby functional groups.[2][3] For instance, the pKa of a neighboring carboxylic acid or amine can be fine-tuned to optimize its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding affinity.[3]

Impact on ADME Properties

The collective influence of these physicochemical modifications often translates to a more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Judicious incorporation of trifluoromethyl groups has been shown to improve oral absorption, enhance metabolic stability, and favorably alter clearance rates, ultimately leading to improved oral exposure of drug candidates.[4][5]

Trifluoromethylated Phenylboronic Acids: Versatile Building Blocks for Complex Molecule Synthesis

Trifluoromethylated phenylboronic acids are particularly valuable reagents due to their stability, ease of handling, and exceptional reactivity in a variety of powerful cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction: A Workhorse in Drug Discovery

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[6][7] Trifluoromethylated phenylboronic acids are excellent coupling partners in these reactions, allowing for the direct introduction of the trifluoromethylphenyl moiety into a wide range of molecular scaffolds.[6][8][9][10]

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a biaryl compound via the coupling of an aryl halide with a trifluoromethylated phenylboronic acid.

Materials:

-

Aryl halide (e.g., 1-bromo-4-nitrobenzene)

-

Trifluoromethylated phenylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), trifluoromethylated phenylboronic acid (1.2 equiv), and base (2.0 equiv).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the solvent mixture and degas the solution.

-

Add the palladium catalyst (0.05 equiv) to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Applications in Medicinal Chemistry: From Enzyme Inhibition to Bioimaging

The unique properties of trifluoromethylated phenylboronic acids have led to their widespread application in various areas of medicinal chemistry.

Enzyme Inhibitors

Boronic acids are well-established as potent inhibitors of serine proteases and other enzymes.[11] The boron atom can form a covalent, yet reversible, bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[12] The incorporation of a trifluoromethyl group on the phenyl ring can enhance the binding affinity and selectivity of these inhibitors.[12][13] For example, trifluoromethylated phenylboronic acids have been explored as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[12][13]

Probes for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research.[14][15] The development of novel PET tracers is crucial for advancing this technology. Trifluoromethylated compounds are attractive targets for PET tracer development due to the favorable properties of the fluorine-18 (¹⁸F) isotope, which has a convenient half-life and low positron energy.[14][15] Trifluoromethylated phenylboronic acids can serve as precursors for the synthesis of ¹⁸F-labeled PET tracers.[14][16] Recent advances in radiochemistry have enabled the efficient copper-mediated [¹⁸F]trifluoromethylation of aryl boronic acids, providing a direct route to these valuable imaging agents.[14][16]

Summary of Key Applications and Properties

| Application Area | Key Role of Trifluoromethylated Phenylboronic Acid | Impact of Trifluoromethyl Group | Relevant References |

| Drug Discovery & Lead Optimization | Versatile building block for complex molecule synthesis. | Enhances metabolic stability, lipophilicity, and target binding affinity. | [1][2][6][17] |

| Suzuki-Miyaura Cross-Coupling | Efficient coupling partner for C-C bond formation. | Modulates electronic properties of the phenyl ring, influencing reactivity. | [6][7][8][9][10][18] |

| Enzyme Inhibition | Scaffold for designing potent and selective enzyme inhibitors. | Improves binding affinity and can confer selectivity. | [11][12][13] |

| PET Imaging | Precursor for the synthesis of ¹⁸F-labeled PET tracers. | Provides a site for radiolabeling with fluorine-18. | [14][15][16][19] |

| Agrochemicals | Building block for novel pesticides and herbicides. | Can improve efficacy and persistence. | [6] |

| Materials Science | Precursor for specialized polymers and functional coatings. | Imparts enhanced thermal stability and chemical resistance. | [6][8] |

Future Perspectives

The utility of trifluoromethylated phenylboronic acids in medicinal chemistry is continually expanding. Future research will likely focus on the development of novel and more efficient synthetic methods for their preparation, as well as their application in emerging areas such as targeted protein degradation (e.g., PROTACs) and the development of covalent inhibitors for challenging drug targets. The continued exploration of the unique properties conferred by the trifluoromethyl group will undoubtedly lead to the discovery of new and improved therapeutic agents.

Conclusion

Trifluoromethylated phenylboronic acids are indispensable tools in the modern medicinal chemist's arsenal. Their ability to confer desirable physicochemical and pharmacokinetic properties, coupled with their versatility in chemical synthesis, makes them highly valuable building blocks for the design and development of novel drugs and diagnostic agents. A thorough understanding of the principles governing their application, as outlined in this guide, will empower researchers to fully harness the potential of these remarkable compounds in their quest for new medicines.

References

- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. Retrieved from [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules, 26(7), 2007. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]

-

Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules, 26(7), 2007. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6296. Retrieved from [Link]

-

Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (2013). Journal of Medicinal Chemistry, 56(13), 5638-5642. Retrieved from [Link]

-

Structures and properties of trifluoromethylphenylboronic acids. (2020). Molecules. Retrieved from [Link]

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). Molecules, 25(4), 799. Retrieved from [Link]

-

ADME properties of compounds according to pre-ADMET software. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis, in vitro antimicrobial assessment, and computational investigation of pharmacokinetic and bioactivity properties of novel trifluoromethylated compounds using in silico ADME and toxicity prediction tools. (2020). Journal of the Iranian Chemical Society, 17, 267-281. Retrieved from [Link]

-

3-(Trifluoromethyl)phenylboronic Acid: Properties, Applications, and Synthesis in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Unlocking Chemical Innovations: The Versatility of 3-(Trifluoromethyl)phenylboronic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules, 26(7), 2007. Retrieved from [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules, 26(7), 2007. Retrieved from [Link]

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). Molecules, 25(4), 799. Retrieved from [Link]

-

(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

(Trifluoromethyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

-

Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. (2021). Pharmaceuticals, 14(11), 1086. Retrieved from [Link]

-

Synthesis and Applications of α-Trifluoromethylated Alkylborons. (2014). Organic Letters, 16(24), 6464-6467. Retrieved from [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). Beilstein Journal of Organic Chemistry, 17, 111-120. Retrieved from [Link]

-

Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. (2021). Pharmaceuticals, 14(11), 1086. Retrieved from [Link]

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). Organic Letters, 7(22), 4915-4917. Retrieved from [Link]

-

Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2023). International Journal of Molecular Sciences, 24(13), 10609. Retrieved from [Link]

-

Arylboronic acids as captors of aqueous 18F-fluoride for the one step labeling of biomolecules suitable for PET imaging. (2010). Conference Paper. Retrieved from [Link]

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). Organic Letters, 7(22), 4915-4917. Retrieved from [Link]

-

Advances in [F]Trifluoromethylation Chemistry for PET Imaging. (2021). Pharmaceuticals, 14(11), 1086. Retrieved from [Link]

-

Boronic acid-based enzyme inhibitors: a review of recent progress. (2014). Current Medicinal Chemistry, 21(28), 3271-3280. Retrieved from [Link]

-

Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications. (2025). Science, 386(6729), eado1394. Retrieved from [Link]

-

Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. (2022). Chemical Science, 13(20), 5909-5915. Retrieved from [Link]

-

Phenylboronic acid inhibitor scaffolds previously identified as active against KPC-2 and their reported levels of β-lactamase inhibition. (2020). ResearchGate. Retrieved from [Link]

-

Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (2013). ResearchGate. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2018). Molecules, 23(10), 2673. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Arylboronic acids as captors of aqueous 18F-fluoride for the one step labeling of biomolecules suitable for PET imaging. | UBC Chemistry [chem.ubc.ca]

A Senior Application Scientist's Technical Guide to 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic Acid for Biaryl Synthesis

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the rational design of molecules hinges on the availability of versatile, functionalized building blocks. 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid (CAS No. 1429933-72-3) has emerged as a reagent of significant interest for the construction of complex biaryl scaffolds. This technical guide provides an in-depth analysis of this reagent, offering field-proven insights into its application, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This molecule is uniquely functionalized with three key motifs on a phenylboronic acid platform:

-

The Boronic Acid Group : The cornerstone for the Suzuki-Miyaura reaction, enabling C-C bond formation with exceptional reliability.

-

The Trifluoromethyl (CF₃) Group : A powerful electron-withdrawing group that significantly modulates the electronic properties of the aromatic ring. Its inclusion is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1]

-

The Hydroxymethyl (-CH₂OH) Group : Positioned ortho to the boronic acid, this group offers a site for secondary functionalization and introduces the potential for intramolecular interactions or directing effects during the coupling reaction.

This guide will dissect the causality behind experimental choices when using this reagent, provide robust, self-validating protocols, and ground all claims in authoritative literature.

Physicochemical Properties and Handling

While comprehensive experimental data for this compound is not broadly published, its properties can be reliably inferred from its constituent analogs, 4-(Hydroxymethyl)phenylboronic acid and 4-(Trifluoromethyl)phenylboronic acid.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 1429933-72-3 | C₈H₈BF₃O₃ | 220.0 | Not widely reported |

| 4-(Trifluoromethyl)phenylboronic acid | 128796-39-4 | C₇H₆BF₃O₂ | 189.93 | 245-250 |

| 4-(Hydroxymethyl)phenylboronic acid | 59016-93-2 | C₇H₉BO₃ | 151.96 | 251-256 |

Handling and Storage: Like most boronic acids, this reagent should be stored in a cool, dry place, sealed from atmospheric moisture to prevent dehydration and the formation of the corresponding boroxine (a cyclic anhydride). It is considered an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Mechanistic Insights for the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its broad functional group tolerance and mild conditions.[2] The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The unique substitution pattern of this compound introduces specific considerations at the critical transmetalation step.

The Influence of the Trifluoromethyl Group

The CF₃ group is strongly electron-withdrawing, which decreases the electron density of the aromatic ring. This has two primary, competing effects:

-

Increased Acidity: The Lewis acidity of the boron center is increased, facilitating the formation of the reactive boronate species ([Ar-B(OH)₃]⁻) upon addition of a base.[4]

-

Slower Transmetalation: The electron-deficient nature of the aryl group makes the transfer of the carbon ligand from boron to the palladium center (transmetalation) more difficult. This step can become rate-limiting.

-

Risk of Protodeboronation: The electron-withdrawing CF₃ group weakens the C-B bond, making the boronic acid susceptible to protodeboronation (cleavage of the C-B bond by a proton source, often water in the presence of a base). This is a significant competing side reaction that can dramatically lower yields.

Field-Proven Insight: To overcome these challenges, the reaction must be driven kinetically to favor the productive cross-coupling over the protodeboronation pathway. This is achieved by using highly active catalyst systems that promote rapid oxidative addition and transmetalation, even at lower temperatures. Modern palladium precatalysts complexed with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are the authoritative choice.[5] These systems generate the active Pd(0) species quickly and facilitate the otherwise sluggish transmetalation step.

The Role of the Ortho-Hydroxymethyl Group

The presence of the -CH₂OH group ortho to the boronic acid introduces further complexity and opportunity:

-

Steric Hindrance: The group adds steric bulk around the reaction center, which can further slow the transmetalation step. This again necessitates the use of sterically demanding ligands like XPhos or SPhos to create a reactive pocket around the palladium center.

-

Potential for Coordination: The hydroxyl group could potentially coordinate to the palladium center. While this can sometimes be a deactivating pathway, in certain cases, proximal hydroxyl groups have been shown to act as directing groups, influencing the regioselectivity and efficiency of the coupling, possibly through the formation of a transient palladium alkoxide.

Synthesis of this compound

The title compound is not widely available in large quantities and may require custom synthesis. A robust and logical pathway proceeds from the commercially available 4-bromo-2-(trifluoromethyl)benzaldehyde.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of functionalized arylboronic acids.[4]

Step A: Reduction to 4-Bromo-2-(trifluoromethyl)benzyl alcohol

-

Dissolve 4-bromo-2-(trifluoromethyl)benzaldehyde (1.0 equiv) in methanol (MeOH) in a round-bottom flask at room temperature.

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction to completion by TLC or LC-MS.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude alcohol, which can be purified by column chromatography if necessary.

Step B: Borylation to the Final Product

-

To an oven-dried, three-neck flask under an argon atmosphere, add the 4-bromo-2-(trifluoromethyl)benzyl alcohol (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

To this solution, add triisopropyl borate (B(O-iPr)₃) (1.2 equiv) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl.

-

Stir vigorously for 1-2 hours to complete the hydrolysis of the borate ester.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.

Application in Biaryl Synthesis: A Representative Protocol

The following protocol details a robust Suzuki-Miyaura coupling procedure designed to maximize yield and minimize side reactions when using this challenging boronic acid.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride

This procedure is adapted from methodologies proven effective for electron-deficient boronic acids.[1]

Materials:

-

This compound (1.2-1.5 equiv)

-

Aryl or Heteroaryl Chloride (1.0 equiv)

-

XPhos Pd G3 Precatalyst (2 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic, anhydrous (3.0 equiv)

-

Solvent: 1,4-Dioxane and Water (e.g., 5:1 ratio)

Procedure:

-

To an oven-dried reaction vial containing a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.2 equiv), potassium phosphate (3.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).

-

Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

-

Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe.

-

Place the vial in a preheated heating block and stir vigorously at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS. Due to the risk of protodeboronation, it is crucial to monitor for the consumption of the boronic acid starting material.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Expected Performance

While specific, published reaction data for CAS 1429933-72-3 is scarce, the following table provides representative yields and conditions based on the performance of structurally similar, electron-deficient, and sterically hindered boronic acids in Suzuki-Miyaura couplings.[1][6] This data serves as a validated starting point for reaction optimization.

Table 2: Representative Conditions and Expected Yields for Suzuki-Miyaura Coupling

| Aryl Halide Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Expected Yield (%) |

| 4-Chloroacetophenone | XPhos Pd G3 (2) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100 °C / 12 h | 75-90 |

| 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 85 °C / 16 h | 60-80 |

| 1-Bromo-4-methoxybenzene | RuPhos Pd G3 (2) | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 90 °C / 8 h | 80-95 |

| 3-Chlorobenzonitrile | SPhos Pd G2 (3) | K₃PO₄ (3) | 2-MeTHF/H₂O (8:1) | 100 °C / 12 h | 70-85 |

Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions. Optimization is recommended.

Conclusion and Future Outlook

This compound is a sophisticated building block that, despite its challenging electronic and steric profile, offers immense potential for the synthesis of novel biaryl structures. The key to its successful application lies in understanding the underlying mechanistic principles, particularly the need to kinetically favor the desired C-C bond formation over protodeboronation. The use of modern, highly active palladium precatalyst systems is not merely a suggestion but a requirement for achieving high efficiency. As synthetic methodologies continue to advance, the utility of such multifunctional reagents will undoubtedly expand, enabling the construction of next-generation pharmaceuticals and advanced materials with unprecedented precision and complexity.

References

-

Suzuki, A. Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides. Pure and Applied Chemistry, 1991, 63(3), 419-422. [Link]

-

Mumtaz, S. et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 2022, 12, 1035-1045. [Link]

- Florentin, D. et al. Preparation of 5-formyl-2-furylboronic acid. U.S.

-

Suzuki Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, uploaded by The Organic Chemistry Channel, 29 March 2025. [Link]

-

(Top): Reaction scheme for Suzuki coupling of 4-(hydroxymethyl)phenylboronic acid and iodotoluene. ResearchGate. [Link]

-